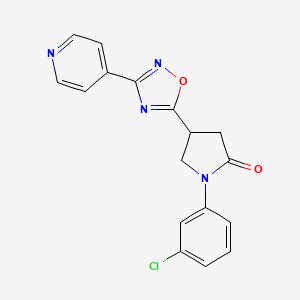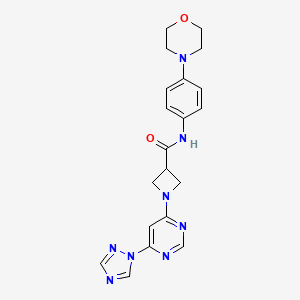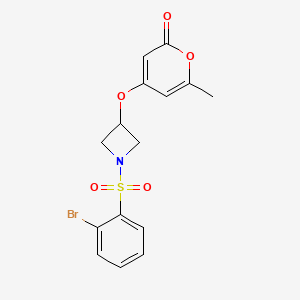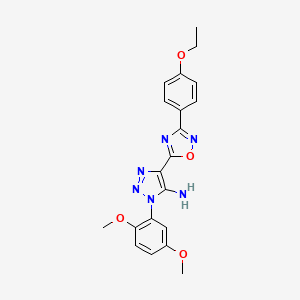
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorophenoxyacetate moiety, which is often associated with herbicidal properties.
Métodos De Preparación
The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperazine group. The final step involves the esterification with 2-(2,4-dichlorophenoxy)acetic acid. Reaction conditions may vary, but common reagents include thionyl chloride for chlorination and various catalysts to facilitate esterification.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, using reagents like sodium hydroxide.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new herbicides or pesticides due to its dichlorophenoxyacetate component.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes, potentially inhibiting their activity. The dichlorophenoxyacetate moiety may act as a ligand for certain receptors, modulating their activity. These interactions can lead to a range of biological effects, from enzyme inhibition to receptor modulation.
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives and dichlorophenoxyacetate esters. For example:
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: This compound shares the benzothiazole core but has a phenylpiperazine group instead of a methylpiperazine group.
2-(2,4-dichlorophenoxy)acetic acid: This is the parent compound of the ester and is widely used as a herbicide.
Propiedades
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-24-6-8-25(9-7-24)20-23-16-4-3-14(11-18(16)29-20)28-19(26)12-27-17-5-2-13(21)10-15(17)22/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPKXXSVHJGOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)

![5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)

![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)


![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)
![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)



